molecular formula C7H8BrNO2 B1275845 5-Bromo-3-(2-hydroxyethoxy)-pyridine CAS No. 284040-71-7

5-Bromo-3-(2-hydroxyethoxy)-pyridine

Cat. No. B1275845
M. Wt: 218.05 g/mol
InChI Key: XABUXSYPUWVAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Bromo-3-(2-hydroxyethoxy)-pyridine" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromine atom and a hydroxyethoxy group in the molecule suggests potential reactivity and functionality that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods, including carbon-carbon coupling reactions and cyclization processes. For instance, the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at specific positions on the pyridine ring . Although the exact synthesis of "5-Bromo-3-(2-hydroxyethoxy)-pyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structures of related compounds have been determined, revealing insights into their molecular conformations and intermolecular interactions . These studies often show that the presence of substituents like bromine can influence the overall geometry and packing of the molecules in the solid state.

Chemical Reactions Analysis

Brominated pyridine derivatives are known to participate in various chemical reactions, primarily due to the presence of the reactive bromine atom, which can be utilized in further functionalization. The papers provided do not directly discuss the chemical reactions of "5-Bromo-3-(2-hydroxyethoxy)-pyridine," but related compounds have been shown to undergo reactions such as carbon-carbon coupling and hydroboration-cycloalkylation . These reactions are crucial for the synthesis of more complex molecules and have implications in the development of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be characterized using various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies . Density functional theory (DFT) calculations can also provide insights into the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .

Scientific Research Applications

Synthesis and Structural Analysis

5-Bromo-3-(2-hydroxyethoxy)-pyridine derivatives have been a focal point in synthesis and structural analysis research. One study successfully synthesized a derivative, confirming its structure through crystal analysis and revealing its betaine nature with distorted ring fragments connected by a C-N single bond (Kuhn, Al-Sheikh, & Steimann, 2003).

Tautomerism and Bromination Reactions

The compound has been explored for its tautomerism properties and reaction behavior. Research on hydroxypyridines and their derivatives, including 5-bromo derivatives, revealed insights into the bromination reactions and the structural implications of such processes (Kolder & Hertog, 2010).

Spectroscopic and Optical Studies

Spectroscopic and optical studies on 5-bromo derivatives have been conducted, where Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were utilized. These studies were further enhanced by density functional theory (DFT) and time-dependent DFT (TD-DFT) methods to analyze the molecular structure, vibrational frequencies, and non-linear optical properties (Vural & Kara, 2017).

Synthetic Chemistry and Pharmacological Research

The compound's derivatives have been synthesized and characterized for various purposes, including potential pharmacological applications. Studies have synthesized specific derivatives and evaluated their inhibitory and antibacterial properties, suggesting their utility in developing novel pharmacological agents (Dueke-Eze et al., 2011).

Quantum Mechanical Investigations and Biological Activities

Research has been conducted on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions, exploring their electronic properties through quantum mechanical investigations. These studies extend to evaluating the biological activities of these derivatives, highlighting their potential in biomedical applications (Ahmad et al., 2017).

properties

IUPAC Name

2-(5-bromopyridin-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUXSYPUWVAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402388
Record name 5-Bromo-3-(2-hydroxyethoxy)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(2-hydroxyethoxy)-pyridine

CAS RN

284040-71-7
Record name 5-Bromo-3-(2-hydroxyethoxy)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.